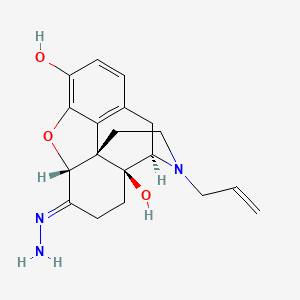

Naloxone-6-hydrazone

Description

Naloxone-6-hydrazone is a chemically modified derivative of naloxone, a well-established opioid receptor antagonist. The modification involves the introduction of a hydrazone group (-NH-N=C<) at the C6 position of the naloxone structure. This alteration significantly impacts its pharmacokinetic and pharmacodynamic properties, particularly its duration of action and receptor-binding affinity. Hydrazone derivatives like this compound are synthesized through the condensation of naloxone with hydrazine or substituted hydrazides, often under controlled conditions in organic solvents .

Key structural features of this compound include:

Properties

CAS No. |

73674-85-8 |

|---|---|

Molecular Formula |

C19H23N3O3 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(4R,4aS,7E,7aR,12bS)-7-hydrazinylidene-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C19H23N3O3/c1-2-8-22-9-7-18-15-11-3-4-13(23)16(15)25-17(18)12(21-20)5-6-19(18,24)14(22)10-11/h2-4,14,17,23-24H,1,5-10,20H2/b21-12+/t14-,17+,18+,19-/m1/s1 |

InChI Key |

XQQRNWNMEFUSMN-UTWDOOMRSA-N |

SMILES |

C=CCN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4/C(=N/N)/CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |

Canonical SMILES |

C=CCN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Synonyms |

naloxazone naloxone-6-hydrazone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Pharmacological Comparisons

The table below summarizes the differences between Naloxone-6-hydrazone and related compounds:

| Compound | Structural Modification | Isomerism | Activity | Duration of Action | Key Applications |

|---|---|---|---|---|---|

| Naloxone | None | N/A | Pure antagonist | Short-acting (30–90 min) | Opioid overdose reversal |

| This compound | Hydrazone at C6 | Syn-anti isomerism | Long-acting antagonist | Prolonged (>24 hours) | Research tool for opioid studies |

| Naloxazone | Hydrazone derivative | Syn-anti isomerism | Irreversible antagonist | Long-lasting | Preclinical studies |

| Naloxone benzoylhydrazone | Benzoylhydrazone at C6 | N/A | Mixed agonist/antagonist | Variable | Pain management research |

Key Findings:

Duration of Action :

- This compound and naloxazone exhibit prolonged effects compared to naloxone. This is attributed to their irreversible or tight-binding interactions with opioid receptors, as demonstrated in studies by Luke et al. (1988) .

- In contrast, naloxone’s short half-life limits its utility in chronic settings but makes it ideal for acute overdose reversal .

Isomerism and Receptor Affinity :

- Syn-anti isomerism in hydrazone derivatives critically affects receptor binding. Kolb and Hua (1984) demonstrated that syn isomers of naloxone hydrazones exhibit higher affinity for μ-opioid receptors compared to anti isomers .

Functional Activity :

Physicochemical Properties

| Property | Naloxone | This compound | Naloxazone |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₁NO₄·HCl | C₁₉H₂₂N₂O₄·HCl | C₁₉H₂₂N₂O₄·HCl |

| Solubility | Water-soluble | Slightly soluble | Poorly soluble |

| Stability | Stable at -20°C | Sensitive to hydrolysis | Sensitive to light |

Therapeutic and Research Implications

- Naloxone : Remains the gold standard for opioid overdose reversal due to rapid onset and safety .

- This compound : Investigated for long-term opioid blockade in addiction therapy, though its instability in aqueous environments poses challenges .

- Naloxazone : Used in preclinical models to study opioid receptor internalization and tolerance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.